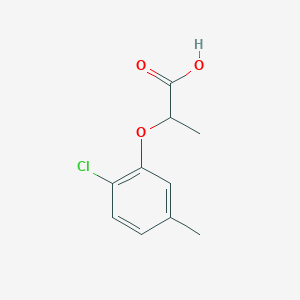

2-(2-Chloro-5-methylphenoxy)propanoic acid

Description

Historical Perspectives on Synthetic Plant Growth Regulators

The story of synthetic plant growth regulators begins with the discovery of natural plant hormones, or phytohormones. The concept of a chemical messenger governing plant growth first emerged from the work of Charles Darwin and his son Francis in 1880. nih.gov They observed that the tip of a canary grass coleoptile perceived unilateral light and transmitted a signal downwards, causing the stalk to bend. nih.gov This "influence" was later isolated by Dutch scientist Frits Warmolt Went in the 1920s, who collected the growth-promoting substance in agar (B569324) blocks and named it "auxin," from the Greek word auxein, meaning "to grow." nih.govchemspider.com

By 1934, this primary natural auxin was identified as indole-3-acetic acid (IAA). nih.gov This discovery spurred chemists to synthesize analogues of IAA, leading to the development of the first synthetic auxins in the 1940s. drugfuture.comwikipedia.org Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) were found to mimic the action of natural auxins but were more potent and resistant to degradation within the plant. chemspider.comwikipedia.org At high concentrations, these synthetic auxins induce uncontrolled, disorganized growth in susceptible plants, leading to their death. This characteristic made them highly effective as selective herbicides, particularly for controlling broadleaf weeds in cereal crops and lawns. chemspider.com

Chemical Classification within Aryloxyalkanoic Acids

The aryloxyalkanoic acid family is structurally diverse and is often sub-classified based on the nature of both the alkanoic acid chain and the substitutions on the aromatic (phenoxy) ring. The specific compound, 2-(2-Chloro-5-methylphenoxy)propanoic acid, fits into this classification system as follows:

Aryloxyalkanoic Acid: It possesses the core structure of an aromatic ether linked to a carboxylic acid.

Phenoxy Herbicide: Due to its application as a weed control agent, it falls under this functional category. chemicalbook.com

Phenoxypropionic Herbicide: More specifically, the presence of a propanoic acid side chain places it in this subgroup, distinguishing it from phenoxyacetic (like 2,4-D) or phenoxybutyric herbicides. chemicalbook.com

The substitutions on the phenyl ring—a chlorine atom at the second position and a methyl group at the fifth position—define its unique identity within this class and influence its specific biological properties.

Significance of Stereochemistry in Biological Activity of Chiral Aryloxypropanoic Acids

A critical feature of phenoxypropanoic acids, including this compound, is the presence of a chiral center. The second carbon atom of the propanoic acid chain is attached to four different groups: the hydrogen atom, the methyl group, the carboxyl group, and the aryloxy group. This asymmetry means the molecule can exist in two non-superimposable mirror-image forms, known as enantiomers or stereoisomers (the (R)- and (S)-forms).

For aryloxypropanoic acid herbicides, this stereochemistry is not a trivial detail; it is fundamentally linked to their biological activity. Research has consistently shown that only one of the two enantiomers is responsible for the herbicidal effect. nih.gov The other enantiomer is often inactive or significantly less active. This stereoselectivity arises because the herbicide must bind to specific auxin receptors in the plant cell to exert its effect. The three-dimensional shape of the molecule is crucial for this binding, much like a key fits into a lock. The herbicidally active enantiomer has the correct spatial arrangement to interact effectively with the receptor, while the inactive one does not. nih.govnih.gov This principle has led to the development of enantiomerically pure herbicides, which allows for lower application rates and reduces the environmental load of the inactive isomer.

While extensive research is available for common commercial compounds within this class, detailed public-domain studies specifically documenting the synthesis, applications, environmental fate, and stereoisomer-specific activity of this compound (CAS Number: 30033-94-4) are limited. The information presented here is based on the well-established principles governing the broader family of aryloxyalkanoic acid herbicides.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-5-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAUPTBCTGCOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395929 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30033-94-4 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 5 Methylphenoxy Propanoic Acid

Established Synthetic Routes to Phenoxypropanoic Acid Scaffolds

The fundamental structure of phenoxypropanoic acids is assembled through key reactions that form the ether linkage and establish the carboxylic acid functionality.

The core of phenoxypropanoic acid synthesis lies in the formation of the aryloxy linkage, most commonly achieved via a variation of the Williamson ether synthesis. organic-chemistry.org This method involves the reaction of a substituted phenol (B47542) with an alkyl halide in the presence of a base.

In a typical synthesis for a related compound, 2-(2-methylphenoxy)propanoic acid, o-cresol (B1677501) is first treated with a strong base like sodium hydroxide (B78521) to form the corresponding sodium phenoxide. chemicalbook.com This nucleophilic phenoxide then reacts with a 2-halopropionate, such as sodium 2-chloropropionate, to displace the halide and form the ether bond. chemicalbook.com The reaction is often carried out in a solvent like toluene (B28343), and water may be removed by azeotropic distillation to drive the reaction forward. chemicalbook.com

A general scheme for this reaction is as follows:

Step 1: Deprotonation of Phenol: A substituted phenol is reacted with a base (e.g., NaOH) to form the more nucleophilic phenoxide salt.

Step 2: Nucleophilic Substitution: The phenoxide salt attacks an α-halo propanoic acid or its ester, displacing the halide and forming the ether linkage.

This strategy is adaptable for the synthesis of various phenoxyalkanoic acids. For instance, the production of D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid involves reacting an alkali metal salt of 4-(6-chloro-2-quinoxalyloxy)phenol with L-2-chloropropionic acid in the presence of an alkali metal hydroxide. google.com The choice of solvents, such as aromatic hydrocarbons in the presence of an aprotic polar solvent, is crucial for optimizing reaction conditions and yield. google.com

| Reactant 1 (Phenol) | Reactant 2 (Propanoic Acid Precursor) | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| o-Cresol | Sodium 2-chloropropionate | Sodium Hydroxide | Toluene | 2-(2-Methylphenoxy)propanoic acid | chemicalbook.com |

| 4-(6-chloro-2-quinoxalyloxy)phenol alkali salt | L-2-chloropropionic acid | Alkali metal hydroxide | Aromatic hydrocarbon / Aprotic polar solvent | D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid | google.com |

The carboxylic acid group is a defining feature of this class of compounds and is fundamental to their biological activity. researchgate.netwiley-vch.de This moiety is typically introduced concurrently with the propanoic acid backbone during the etherification step, by using a reactant like 2-chloropropionic acid or its corresponding salt. chemicalbook.comresearchgate.net

Once the phenoxypropanoic acid scaffold is synthesized, the carboxylic acid group can undergo further chemical transformations. A common modification is esterification, which can alter the compound's physical properties. rsc.org Esterification can be achieved through several methods, including: google.com

Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid).

Conversion of the carboxylic acid to a more reactive acid chloride or anhydride, followed by reaction with an alcohol.

Reaction with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC).

These modifications are essential for creating derivatives with different properties or for preparing prodrugs that convert to the active acid form in vivo. wiley-vch.de The carboxylic acid functional group plays a crucial role in the interaction of these molecules with biological systems. nih.gov

Chiral Synthesis and Enantioselective Preparation

Mecoprop (B166265) has a chiral center at the C2 position of the propanoic acid chain, meaning it exists as two enantiomers (R and S). wikipedia.org The herbicidal activity is predominantly associated with the (R)-(+)-enantiomer. wikipedia.org Therefore, methods to produce enantiomerically pure or enriched samples are of significant interest.

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the other, slower-reacting enantiomer in excess. wikipedia.org

Acylative kinetic resolution is a frequently employed method. For example, racemic 2-aryloxy propionyl chlorides can be resolved using an enantiopure amine. urfu.ru The reaction produces a diastereomerically enriched amide from one enantiomer of the acid chloride, while the other enantiomer remains unreacted and thus enantiomerically enriched. urfu.ru Subsequent hydrolysis of the separated amide and the unreacted acid chloride yields the two enantiopure acids. urfu.ru

Enzymatic kinetic resolution is another highly effective approach. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer over the other. mdpi.com The choice of enzyme, solvent, and acylating agent can be optimized to achieve high enantiomeric excess (ee) and conversion. mdpi.com For instance, the kinetic resolution of a related β-blocker precursor, 1-(isopropylamine)-3-phenoxy-2-propanol, using Candida rugosa lipase (B570770) in a toluene and ionic liquid medium achieved an enantiomeric excess of the product (eeₚ) of over 96%. mdpi.com

| Resolution Method | Chiral Reagent/Catalyst | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Acylative Kinetic Resolution | Enantiopure (S)-3,4-dihydro-3-methyl-2H- google.comrsc.orgbenzoxazines | Racemic 2-aryloxy propionyl chlorides | Preparative method for obtaining single enantiomers of 2-aryloxy propionic acids. | urfu.ru |

| Enzymatic Kinetic Resolution | Lipase from Candida rugosa MY | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Achieved high enantiomeric excess of product (eeₚ = 96.2%) using isopropenyl acetate (B1210297) as the acylating agent. | mdpi.com |

| Acylative Kinetic Resolution | Ester of (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide | Racemic 2-methylpiperidine | High stereoselectivity (selectivity factor s = 73) was observed. | rsc.org |

Asymmetric synthesis aims to create a specific stereoisomer directly, rather than separating a racemic mixture. oup.com This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts.

A notable strategy involves starting from a readily available chiral building block. For example, an efficient route to R-2-phenoxypropionic acid starts with the naturally occurring amino acid L-alanine. researchgate.net The synthesis involves two main steps:

Chlorination: L-alanine is converted to S-2-chloropropionic acid via diazotization and chlorination. This reaction proceeds with an inversion of stereochemistry.

Etherification: The resulting S-2-chloropropionic acid is then reacted with phenol in an etherification reaction. This step also proceeds with an inversion of configuration at the chiral center, yielding the desired R-2-phenoxypropionic acid. researchgate.net

This approach leverages the "chiral pool" to produce the target molecule with high enantiomeric purity. Such methods are advantageous as they can be more atom-economical and avoid the theoretical 50% yield limit of classical kinetic resolution. researchgate.net

The development of effective chiral catalysts is at the forefront of asymmetric synthesis. nih.gov These catalysts create a chiral environment that forces a reaction to proceed along a pathway favoring the formation of one enantiomer over the other. csic.es While specific catalytic systems for 2-(2-chloro-5-methylphenoxy)propanoic acid are not detailed in the provided context, the principles of asymmetric catalysis are broadly applicable.

Various types of catalytic systems are employed in asymmetric synthesis:

Metal-Ligand Complexes: Chiral ligands, such as those based on bis(oxazolines) (Box), can be complexed with metals like copper or iridium to create potent asymmetric catalysts. csic.esnih.gov These systems are effective in a wide range of transformations, including cyclopropanation and hydrogenation. csic.esnih.gov

Organocatalysis: Small organic molecules can act as chiral catalysts, eliminating the need for potentially toxic or expensive metals. mdpi.com Chiral amines, Brønsted acids, and hydrogen-bond donors have been successfully used to catalyze various enantioselective reactions. mdpi.com

Biocatalysis: Enzymes, such as lipases, acylases, and dehalogenases, offer exceptional selectivity under mild reaction conditions. researchgate.netwikipedia.orgmdpi.com For instance, 2-haloacid dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds and are noted for their efficiency in enantiomer resolution. researchgate.net

Recent advances include the use of novel catalytic platforms like chiral perovskite nanocrystals for asymmetric photocatalysis, demonstrating the continuous innovation in the field. nih.gov The selection of an appropriate catalytic system is crucial for developing efficient, selective, and sustainable methods for producing enantiomerically pure phenoxypropanoic acids.

Derivatization for Structural Modification and Functionalization

The chemical structure of this compound, characterized by a carboxylic acid group, a substituted aromatic ring, and an ether linkage, offers multiple sites for derivatization. These modifications are pursued to alter its physicochemical properties, modulate its biological activity, or to create novel chemical entities for various applications. Key derivatization strategies focus on the carboxylic acid moiety and the aromatic ring.

The presence of a carboxylic acid group makes this compound readily amenable to esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating a diverse range of derivatives.

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukquora.com The reaction is reversible and typically requires heating and removal of water to drive the equilibrium towards the product. ceon.rs For this compound, this reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.

General Reaction Scheme for Esterification:

The reactivity of the alcohol (primary > secondary > tertiary) and the reaction conditions, such as temperature and catalyst concentration, significantly influence the reaction rate and yield. ceon.rs For instance, studies on the esterification of structurally similar phenoxyacetic acids have utilized catalysts like sulfuric acid with alcohols such as 2-ethylhexanol. researchgate.net

Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Direct amidation by heating the carboxylic acid and amine is possible but often requires high temperatures and results in an equilibrium mixture. More efficient methods involve activating the carboxylic acid group first. This can be done by converting the acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with the amine. Alternatively, coupling agents can be used to facilitate the reaction under milder conditions. Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have also been shown to be effective for the direct amidation of various carboxylic acids with amines. researchgate.net

General Reaction Scheme for Amidation (via Acyl Chloride):

Cl(CH₃)C₆H₃OCH(CH₃)COOH + SOCl₂ → Cl(CH₃)C₆H₃OCH(CH₃)COCl + SO₂ + HCl

Cl(CH₃)C₆H₃OCH(CH₃)COCl + R-NH₂ → Cl(CH₃)C₆H₃OCH(CH₃)CONHR + HCl

These reactions are crucial for creating derivatives with modified solubility, stability, and biological interaction profiles.

The aromatic ring of this compound contains three substituents: a chlorine atom, a methyl group, and the -OCH(CH₃)COOH group. These groups direct the position of any subsequent electrophilic aromatic substitution, such as halogenation or alkylation. The methyl group and the ether-linked propanoic acid group are generally ortho-, para-directing activators, while the chlorine atom is an ortho-, para-directing deactivator. The interplay of their electronic and steric effects determines the regioselectivity of further substitutions.

Halogenation: Introducing another halogen onto the aromatic ring would proceed via electrophilic aromatic substitution. For example, chlorination of the related compound 2-(2-methylphenoxy)propionic acid can be performed using a water-compatible chlorinating agent in an aqueous medium. google.com The position of the incoming electrophile is dictated by the directing effects of the existing substituents. In this compound, the positions ortho and para to the activating methyl and ether groups are C4, C6, and C3. However, C2 and C5 are already substituted. The directing effects would favor substitution at the C4 or C6 positions. The precise outcome would depend on the specific reagents and reaction conditions, with steric hindrance also playing a significant role. google.com

Alkylation: Friedel-Crafts alkylation could be used to introduce an alkyl group onto the aromatic ring. This reaction typically involves an alkyl halide and a Lewis acid catalyst. Similar to halogenation, the position of alkylation would be governed by the directing influence of the substituents already present on the ring. The activated positions (C4, C6) would be the most likely sites for substitution, subject to steric constraints imposed by the existing groups.

The carboxylic acid functional group is a key handle for synthesizing conjugates and prodrugs of this compound. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. mdpi.com This strategy is often employed to improve properties such as solubility, stability, or oral bioavailability.

Ester and Amide Prodrugs: By forming an ester or amide linkage with another chemical moiety (a "promoiey"), the polarity of the parent acid can be masked. mdpi.com For example, esterification with a small alcohol could increase its lipophilicity. Conjugation to larger molecules like amino acids, peptides, or polyethylene (B3416737) glycol (PEG) via an amide or ester bond can also be used to alter the pharmacokinetic profile of the compound. mdpi.com These conjugates can be designed to release the active this compound through enzymatic cleavage (e.g., by esterases or amidases) at a specific target site in the body. The synthesis of these conjugates follows the standard esterification and amidation protocols described previously.

The development of such prodrugs is a common strategy in medicinal chemistry to optimize the delivery and efficacy of pharmacologically active carboxylic acids. mdpi.com

Molecular Mechanisms of Plant Growth Regulation and Biochemical Interactions

Auxin Mimicry and Receptor Binding Dynamics

Mecoprop (B166265) exerts its effects by hijacking the plant's natural auxin signaling pathway. This pathway is a critical regulator of nearly every aspect of plant growth and development. nih.gov By mimicking IAA, Mecoprop initiates a catastrophic cascade of events that susceptible plants cannot regulate. wordpress.comyoutube.com

The perception of auxin signals in plants occurs through a sophisticated co-receptor system. The primary components of this system are the F-box proteins of the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) family and the Aux/IAA transcriptional repressor proteins. nih.govresearchgate.net In a normal state, Aux/IAA proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription.

The binding of an auxin molecule, whether natural IAA or a synthetic mimic like Mecoprop, occurs in a pocket on the TIR1/AFB protein. nih.gov This binding event stabilizes the formation of a TIR1/AFB-Aux/IAA co-receptor complex. nih.govresearchgate.net This complex formation flags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. researchgate.net The removal of the Aux/IAA repressor frees the ARF transcription factors to activate the expression of a wide array of auxin-responsive genes, triggering downstream physiological effects. researchgate.net Synthetic auxins like Mecoprop are effective because they are not easily broken down by the plant, leading to a persistent activation of this pathway.

Table 1: Key Proteins in the Auxin Signaling Pathway Targeted by 2-(2-Chloro-5-methylphenoxy)propanoic acid

| Protein Family | Role in Pathway | Interaction with Mecoprop |

| TIR1/AFB Proteins | F-box proteins that function as the primary auxin receptors. | Mecoprop binds to these receptors, initiating the signaling cascade. |

| Aux/IAA Proteins | Transcriptional repressors that inhibit ARF activity. | Their degradation is induced by the Mecoprop-TIR1/AFB complex. |

| Auxin Response Factors (ARFs) | Transcription factors that regulate the expression of auxin-responsive genes. | They are de-repressed upon Aux/IAA degradation, leading to gene activation. |

| 26S Proteasome | A protein complex that degrades ubiquitinated proteins. | Responsible for the degradation of Aux/IAA proteins flagged by the signaling pathway. |

The persistent stimulation of the auxin signaling pathway by Mecoprop leads to a hormonal overdose. This sustained signal for growth overwhelms the plant's ability to maintain normal, coordinated development, resulting in a variety of cytotoxic effects at the cellular and subcellular levels. The propanoic acid component of the herbicide's structure has been shown in studies on yeast to disrupt the cell cycle, causing an arrest in the G1 phase, and to interfere with cellular respiration. nih.gov This suggests that beyond hormonal mimicry, components of the molecule can directly impair fundamental cellular machinery. The overdose triggers uncontrolled cell division and elongation, leading to a rapid proliferation of cells in the vascular tissues, which crushes the phloem and xylem, thereby disrupting nutrient and water transport. wordpress.com

Table 2: Cellular and Subcellular Responses to Auxin Overdose

| Response | Description |

| Sustained Gene Transcription | Constant activation of auxin-responsive genes leads to metabolic chaos. |

| Cell Cycle Disruption | The normal progression of cell division is altered, potentially leading to arrest or uncontrolled proliferation. nih.gov |

| Impaired Cellular Respiration | The efficiency of energy production within the mitochondria may be compromised. nih.gov |

| Vascular Tissue Collapse | Uncontrolled cell growth in the cambium, phloem, and xylem leads to the blockage and destruction of the plant's transport systems. |

| Membrane Integrity Loss | Cellular stress and physical damage can lead to a loss of membrane function. |

Mecoprop is a selective herbicide, highly effective against broadleaf (dicot) weeds while generally sparing grasses (monocots). wordpress.comyoutube.com This selectivity is the result of a combination of anatomical, physiological, and molecular differences between plant species.

At the molecular level, the basis for resistance can be complex. One key factor is the diversity within the TIR1/AFB auxin receptor family. nih.gov Different plant species possess various forms of these receptors, and distinct TIR1/AFB-Aux/IAA co-receptor pairs can exhibit varying binding affinities for different auxinic compounds. nih.govresearchgate.net For example, the AFB5 receptor shows a higher affinity for the herbicide picloram (B1677784) than the TIR1 receptor does. nih.gov Such specificity implies that the receptors in tolerant species may not bind Mecoprop as effectively as those in susceptible species, or that the subsequent signaling cascade is less robust. Furthermore, some plants achieve resistance through enhanced metabolic degradation, where they possess enzymes that can rapidly break down the herbicide into non-toxic forms. pressbooks.pub Target-site resistance, involving mutations in the auxin receptor genes that prevent the herbicide from binding, is another mechanism by which weeds can evolve resistance. nih.govresearchgate.net

Table 3: Factors Contributing to Differential Plant Species Susceptibility

| Factor | Susceptible Plants (Dicots) | Tolerant Plants (Monocots) |

| Molecular Receptors | TIR1/AFB receptors bind Mecoprop effectively, leading to a strong downstream signal. | May possess receptor variants with lower binding affinity for Mecoprop. |

| Herbicide Metabolism | Slower metabolic breakdown of the herbicide. | Enhanced metabolism rapidly detoxifies the compound. pressbooks.pub |

| Translocation | Efficient translocation of the herbicide to meristematic tissues. | Translocation may be restricted, preventing the herbicide from reaching its target sites. pressbooks.pub |

| Anatomy | Vascular cambium is exposed and susceptible to uncontrolled growth. | Lack of a vascular cambium and protected vascular bundles prevent tissue collapse. wordpress.compressbooks.pub |

Impact on Plant Physiological Processes

The molecular and cellular disruptions caused by Mecoprop manifest as severe physiological and developmental abnormalities, ultimately leading to the death of the susceptible plant.

Auxins are central to the regulation of cell size and number. pressbooks.pubunl.edu Mecoprop disrupts this delicate balance. It causes uncontrolled, rapid cell elongation, a process explained by the "acid growth hypothesis." The herbicide stimulates proton pumps in the cell membrane, which acidify the cell wall. This acidic environment activates enzymes called expansins that loosen the cell wall structure, leading to turgor-driven cell expansion. With Mecoprop, this process becomes excessive and disorganized. Simultaneously, it induces abnormal cell division in tissues not normally programmed for rapid proliferation, such as the vascular cambium. ontosight.aiyoutube.com This leads to the formation of tumor-like growths (callus) on stems and roots.

Table 4: Impact on Plant Physiological Processes

| Process | Normal Function (Regulated by IAA) | Disrupted Function (Caused by Mecoprop) |

| Cell Elongation | Controlled expansion of cells in specific tissues (e.g., shoots) for growth. | Uncontrolled, rapid, and disorganized elongation throughout the plant. |

| Cell Division | Regulated division in meristems for new tissue formation. | Abnormal proliferation in vascular and cortical tissues, leading to tumors. |

| Apical Dominance | The main, central stem grows more strongly than other side stems. | Loss of apical dominance, leading to bushy, stunted growth. |

| Phototropism/Gravitropism | Directed growth in response to light and gravity. | Loss of tropic responses, causing disorientation of shoots and roots. |

The cumulative effect of disrupted cellular processes is profound, leading to visible and ultimately lethal damage to the plant's structure. In shoots, the uncontrolled growth causes stems to twist and bend, a phenomenon known as epinasty. wordpress.com Leaves often become cupped, curled, and malformed. The integrity of the vascular system is compromised, leading to a failure in transporting water and nutrients, causing the plant to wilt and die. wordpress.com Root development is also severely affected. The formation of new roots is often inhibited, while existing roots may become thickened and stunted due to abnormal cell proliferation. This damage to the root system cripples the plant's ability to anchor itself and absorb essential resources from the soil, accelerating its decline.

Environmental Biotransformation Pathways and Persistence

Microbial Degradation in Environmental Compartments

Microbial activity is the primary mechanism for the dissipation of Mecoprop (B166265) in the environment. researchgate.net The rate of degradation can vary significantly depending on the environmental compartment, with faster degradation typically observed in topsoil compared to subsoil horizons. researchgate.net

A diverse range of bacteria and fungi are capable of metabolizing phenoxypropanoic acids like Mecoprop. Bacterial degradation is considered the predominant dissipation mechanism in soils. researchgate.net Several bacterial species, including those from the genera Pseudomonas, Alcaligenes, and Sphingomonas, have been identified as capable of utilizing Mecoprop as a carbon and energy source. nih.govresearchgate.netresearchgate.net For instance, a microbial community comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus was shown to effectively degrade Mecoprop. nih.gov Similarly, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis has been isolated for its ability to utilize Mecoprop as a sole growth substrate. researchgate.netoup.com While the role of fungi in the degradation of Mecoprop is considered smaller than that of bacteria, certain fungi possess enzymatic systems, such as dioxygenases, that can be involved in the breakdown of aromatic compounds. researchgate.netnih.govfrontiersin.org

The initial step in the microbial degradation of Mecoprop involves the cleavage of the ether linkage. researchgate.net This process results in the formation of 4-chloro-2-methylphenol (B52076) (4-CMP) as the primary initial transformation product. researchgate.netservice.gov.uk This intermediate has been identified in laboratory cultures, soils, and groundwater. service.gov.uk Further degradation of 4-CMP proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. service.gov.uk Another product derived from the aliphatic side chain of Mecoprop is pyruvate. researchgate.netresearchgate.net In some instances, other phenolic compounds with repositioned chloro and methyl groups have also been suggested as minor degradation intermediates. nih.gov

Key Microbial Degradation Intermediates of Mecoprop

| Intermediate | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| 4-chloro-2-methylphenol (4-CMP) | C7H7ClO | Cleavage of the ether linkage of Mecoprop. | researchgate.netservice.gov.uk |

| Pyruvate | C3H4O3 | Product from the aliphatic side chain of Mecoprop. | researchgate.netresearchgate.net |

Mecoprop is a chiral compound, existing as two stereoisomers (enantiomers): (R)-Mecoprop and (S)-Mecoprop. Microorganisms often exhibit enantioselectivity in the degradation of chiral pollutants. dss.go.th In the case of Mecoprop, preferential degradation of one enantiomer over the other has been widely observed in both soil and aquatic environments. dss.go.th For example, Sphingomonas herbicidovorans has been shown to degrade both enantiomers, but the (S)-enantiomer disappears from the culture medium much faster than the (R)-enantiomer. researchgate.netnih.gov Conversely, a bacterial consortium containing Alcaligenes denitrificans was found to exclusively degrade the (R)-(+)-isomer, leaving the (S)-(-)-enantiomer unaffected. researchgate.net

The enantiomeric ratio of (R)- to (S)-Mecoprop can serve as an indicator of in-situ biodegradation in contaminated aquifers. dss.go.th Studies in different redox environments have revealed varying enantioselectivities. Under aerobic conditions, both (S)- and (R)-Mecoprop were degraded, with the (S)-enantiomer degrading at a faster rate. nih.gov In contrast, under nitrate-reducing conditions, only the (R)-enantiomer was degraded, while no significant degradation was observed under methanogenic, sulphate-reducing, or iron-reducing conditions. nih.gov

Enantioselective Degradation of Mecoprop under Different Redox Conditions

| Redox Condition | (S)-Mecoprop Degradation Rate (mg L⁻¹day⁻¹) | (R)-Mecoprop Degradation Rate (mg L⁻¹day⁻¹) | Reference |

|---|---|---|---|

| Aerobic | 1.90 | 1.32 | nih.gov |

| Nitrate-reducing | No degradation | 0.65 | nih.gov |

| Methanogenic | No biodegradation observed | No biodegradation observed | nih.gov |

| Sulphate-reducing | No biodegradation observed | No biodegradation observed | nih.gov |

| Iron-reducing | No biodegradation observed | No biodegradation observed | nih.gov |

The microbial degradation of phenoxyalkanoic acid herbicides, including Mecoprop, is initiated by specific enzymes. researchgate.net The key enzyme often involved in the first step of the degradation pathway is an α-ketoglutarate-dependent dioxygenase, which is encoded by tfdA genes. researchgate.net Proliferation of class III tfdA genes has been strongly associated with the degradation of Mecoprop in soil. researchgate.net While both class I and class III tfdA genes may be present in soil, studies have shown that only the class III genes proliferate during Mecoprop degradation. researchgate.net

Phototransformation and Hydrolytic Pathways

While microbial degradation is the primary fate of Mecoprop in the environment, phototransformation can also contribute to its degradation, particularly in aqueous solutions and on soil surfaces.

The photolytic degradation of Mecoprop in aqueous solutions can proceed through different mechanisms depending on the wavelength of light and the pH of the solution. researchgate.net Irradiation of the anionic form of Mecoprop with UV-C or UV-B light primarily leads to the formation of 2-(4-hydroxy-2-methylphenoxy)propionic acid through a heterolytic photohydrolysis reaction. researchgate.net In contrast, the molecular form of Mecoprop undergoes a rearrangement after homolytic scission to form 2-(5-chloro-2-hydroxy-3-methylphenyl)propionic acid as the main photoproduct. researchgate.net

Under sunlight or near-UV light (UV-A), the main photoproduct is 4-chloro-o-cresol. researchgate.net This is attributed to an induced phototransformation process, which can be facilitated by substances like Fe(III) perchlorate (B79767) or nitrite (B80452) ions. researchgate.net In typical environmental conditions, the phototransformation of Mecoprop is mainly driven by these induced photoreactions. researchgate.net The photocatalytic degradation of Mecoprop has also been demonstrated using catalysts such as N-doped TiO2, leading to the formation of chloride, acetate (B1210297), and formate (B1220265) ions. mdpi.com While photodegradation can occur, it is generally not considered a major degradation pathway in soil or groundwater as residues are often protected from solar radiation by crop canopies. service.gov.uk

Hydrolysis in Aqueous Systems and pH Influence

2-(2-Chloro-5-methylphenoxy)propanoic acid is notably stable against hydrolysis in aqueous environments under typical environmental pH conditions. nih.govorst.edubeyondpesticides.org Studies have demonstrated that the compound does not undergo significant hydrolytic degradation at pH values of 5, 7, and 9. nih.gov Further research confirms its stability with respect to hydrolysis over a 31-day period at 25°C. wfduk.org This chemical stability implies that hydrolysis is not a significant pathway for the breakdown of mecoprop in soil and water systems. geoscienceworld.org Consequently, other processes, particularly biodegradation by soil microorganisms, are the primary mechanisms for its environmental attenuation. geoscienceworld.orgservice.gov.uk

Mobility and Distribution in Environmental Matrices

The mobility and distribution of this compound in the environment are largely governed by its high water solubility and its interaction with soil components. geoscienceworld.orgservice.gov.uk As a compound that dissolves readily in water, it has the potential for significant movement within the soil profile and into aquatic systems. geoscienceworld.org

Leaching Potential in Soil Profiles

Due to its high mobility, this compound is considered to have the potential to leach through the soil profile and may reach groundwater. orst.edu This mobility has been observed across a variety of soil types, including sand, sandy loam, silt loam, and silty clay loam soils. beyondpesticides.org However, while the compound is mobile, its persistence in the environment is often limited by microbial degradation, which can reduce the amount that ultimately reaches groundwater. orst.edu The residual activity of mecoprop in soil typically lasts for about two months. orst.edu

Table 1: Mobility Classification of this compound

| Soil Type | Mobility Classification | Reference |

|---|---|---|

| Sand | Very Mobile | beyondpesticides.org |

| Sandy Loam | Very Mobile | beyondpesticides.org |

| Silt Loam | Very Mobile | beyondpesticides.org |

| Silty Clay Loam | Very Mobile | beyondpesticides.org |

Sorption to Soil Organic Matter and Minerals

Sorption to soil particles is a key process that can retard the movement of this compound. service.gov.uk The extent of this sorption is strongly influenced by the amount of organic matter in the soil; as the content of soil organic matter increases, the adsorption of the compound also increases. orst.edunih.gov This relationship indicates that soils with higher organic content will exhibit lower leaching potential for mecoprop. nih.gov

The compound's behavior is also affected by soil pH. As a weak acid with a high dissociation constant (pKa), mecoprop exists predominantly in its ionized, negatively charged form in solutions with pH values greater than approximately 3.5. service.gov.uk In most typical soil environments, which are negatively charged, this leads to electrostatic repulsion, limiting sorption and thereby facilitating its mobility. service.gov.uk Conversely, in more acidic soils (pH < 3.5), the un-ionized form of the molecule is more prevalent, which is more likely to sorb to organic materials. service.gov.uk

The tendency of a chemical to bind to soil is often quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A higher Koc value generally indicates stronger binding to soil organic carbon and less mobility. chemsafetypro.com For mecoprop, sorption is relatively low, leading to its classification as a mobile compound. geoscienceworld.orgservice.gov.uk

Table 2: Soil Sorption Coefficients for this compound

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Sorption (General) | Relatively little retardation by sorption processes | High mobility in soil and groundwater | geoscienceworld.orgservice.gov.uk |

| Kd (Distribution Coefficient) | Very low; 0 to 0.04 | Indicates very low sorption to soil solids | service.gov.uk |

| Influence of Organic Matter | Adsorption increases with organic matter content | Leaching is reduced in soils with high organic matter | orst.edunih.gov |

| Influence of pH | Sorption is higher at pH < pKa (~3.5) | Mobility is higher at typical neutral soil pH | service.gov.uk |

Advanced Analytical Methodologies for Trace Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2-(2-Chloro-5-methylphenoxy)propanoic acid, enabling its separation from complex sample matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a preferred method for the direct analysis of polar compounds like this compound, often eliminating the need for derivatization. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the retention of the analyte is influenced by the mobile phase composition and pH. mdpi.comuniroma1.it

Various detection modes can be coupled with HPLC for the analysis of this compound. Spectrophotometric detection, typically at wavelengths of 230 nm or 280 nm, is a common approach. tandfonline.comtandfonline.comcipac.org Diode array detection (DAD) provides additional spectral information, aiding in peak purity assessment. tandfonline.comresearchgate.net For enhanced sensitivity and selectivity, mass spectrometry (MS) is the detector of choice. researchgate.netbac-lac.gc.canih.gov

| Column | Mobile Phase | Detection Mode | Reference |

|---|---|---|---|

| LichroSpher RP select B (octadecyl-silane) | Methanol (B129727)/phosphate buffer (pH 2.5)/Propanol (50/42/8, v/v) | UV (230 nm) | tandfonline.com |

| Reversed Phase C18 | Acetonitrile/o-phosphoric acid aqueous solution (0.05 M, pH 2.5) | DAD (229.4 nm and 234.4 nm) | tandfonline.comresearchgate.net |

| Zorbax Eclipse XDB-C18 | Water:methanol with 2 mmol L-1 ammonium (B1175870) acetate (B1210297) (gradient elution) | ESI-MS/MS | bac-lac.gc.ca |

| ACQUITY UPLC BEH C18 | Water/acetonitrile with 0.5% formic acid (gradient) | ESI-MS/MS | lcms.cz |

| Phenomenex Onyx C18 Monolithic | Water with 0.1% formic acid and Methanol with 0.1% formic acid (gradient) | MS/MS | epa.gov |

Gas Chromatography (GC) with Derivatization Strategies

Due to its high polarity and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. tandfonline.comnih.gov This process typically involves esterification or silylation. tandfonline.com

Common derivatization reagents include diazomethane, which is highly efficient but also explosive and toxic, and trimethylsilyldiazomethane, a safer alternative. bac-lac.gc.catandfonline.com Other reagents like methyl iodide, benzyl (B1604629) bromide, and various chloroformates have also been explored. tandfonline.com The choice of derivatization agent can impact reaction efficiency and the potential for by-product formation. bac-lac.gc.ca For instance, methylation with trimethylanilinium hydroxide (B78521) (TMAH) has been optimized for the GC-MS analysis of several acidic herbicides, including mecoprop (B166265). nih.govresearchgate.net Another approach involves pentafluorobenzylation, which creates derivatives suitable for sensitive detection by electron capture detection (GC-ECD) or GC-MS. oup.com

| Derivatization Reagent | Derivative Formed | Key Features | Reference |

|---|---|---|---|

| Diazomethane | Methyl ester | Efficient methylation, but explosive and toxic. | tandfonline.com |

| Trimethylsilyldiazomethane | Methyl ester | Safer alternative to diazomethane, reacts quickly. | bac-lac.gc.ca |

| Trimethylphenylammonium hydroxide (TMPH) | Methyl ester | In-GC injector derivatization. | tandfonline.com |

| Trimethylanilinium hydroxide (TMAH) | Methyl ester | Optimized for direct in-vial methylation for GC-MS. | nih.govresearchgate.net |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Forms derivatives suitable for sensitive GC-ECD and GC-MS analysis. Laborious and time-consuming. | bac-lac.gc.caoup.com |

| Methanol/BF3 or Methanol/H2SO4 | Methyl ester | Complete derivatization of the parent compound. | bac-lac.gc.ca |

Chiral Chromatography for Enantiomeric Separation and Quantification

This compound is a chiral compound, existing as two enantiomers. Often, only one enantiomer possesses the desired herbicidal activity, while the other may be inactive or exhibit different toxicological properties. mdpi.com Therefore, analytical methods that can separate and quantify the individual enantiomers are crucial.

Chiral chromatography, particularly using capillary electrophoresis (CE) and HPLC, has been successfully applied for the enantiomeric separation of this compound. mdpi.comacs.org In CE, chiral selectors such as cyclodextrins (CDs) are added to the running electrolyte to facilitate separation. acs.org For HPLC, chiral stationary phases (CSPs) are employed. For instance, a chiral column of permethylated α-cyclodextrin has been used for the separation of the R- and S-enantiomers of mecoprop. researchgate.net

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high sensitivity and selectivity for the analysis of this compound.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection. econference.io This technique involves the selection of a specific precursor ion (typically the deprotonated molecule [M-H]⁻ in negative ion mode) of the target analyte, which is then fragmented to produce characteristic product ions. bac-lac.gc.calcms.cz The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices. bac-lac.gc.caeconference.io

LC-MS/MS methods operating in negative electrospray ionization (ESI) mode are commonly used for the analysis of acidic herbicides like this compound, as they are readily ionized to their conjugate base. researchgate.net These methods can achieve very low limits of detection, often in the nanogram per liter (ng/L) range. researchgate.netlcms.cznih.gov

| Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|

| ESI Negative | 213.0 | 141.0 | nih.gov |

| ESI Negative | Not Specified | 140.9 | researchgate.net |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification of unknown compounds, such as metabolites and transformation products of this compound. The precise mass data allows for the determination of the elemental composition of an ion, which is a critical step in its structural elucidation. This capability is particularly important in environmental fate and metabolism studies, where identifying the transformation products is essential for a comprehensive risk assessment.

Ionization Techniques (e.g., Electrospray Ionization, Electron Impact)

The accurate detection and quantification of this compound, also known as Mecoprop (MCPP), at trace levels rely on sensitive and specific ionization techniques coupled with mass spectrometry. The choice of ionization method is critical and depends on the analyte's physicochemical properties and the sample matrix. For MCPP, a carboxylic acid, both soft and hard ionization techniques are employed, with Electrospray Ionization (ESI) being particularly prevalent for samples in liquid chromatography, while Electron Impact (EI) is a classic method for gas chromatography.

Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is highly suitable for polar and thermally labile molecules like MCPP. It typically generates intact molecular ions with minimal fragmentation, which is advantageous for quantitative analysis.

Negative Ion Mode: Given its acidic nature due to the carboxylic acid group, MCPP is most effectively ionized in the negative ion mode (ESI-). In this mode, the molecule readily loses a proton to form the deprotonated molecule, [M-H]⁻. This process is highly efficient and results in a strong signal for the molecular ion, enhancing the sensitivity of the analysis. The analysis of phenoxyacetic acids, including mecoprop, often utilizes negative ion electrospray ionization because these acidic herbicides are easily ionized as their conjugate base. docbrown.info

Tandem Mass Spectrometry (MS/MS): To achieve structural confirmation and further specificity, ESI is often coupled with tandem mass spectrometry (MS/MS). nih.gov In an MS/MS experiment, the [M-H]⁻ precursor ion is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into characteristic product ions. The fragmentation patterns are predictable and can be used for unambiguous identification of MCPP, even in complex matrices. Common fragmentation reactions for ions generated by ESI in both positive and negative modes have been extensively studied. rsc.orgrsc.orgsemanticscholar.org

Electron Impact (EI)

Electron Impact is a hard ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV). This high energy leads to extensive fragmentation of the molecule, creating a unique mass spectrum that serves as a "fingerprint" for the compound.

Fragmentation Pattern: The EI mass spectrum of MCPP reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺•) may be observed, but often with low intensity due to its instability under high-energy electron bombardment. The fragmentation of carboxylic acids under EI typically involves cleavages of the bonds adjacent to the carbonyl group. libretexts.org For MCPP, this can result in the loss of the carboxyl group (•COOH) or other characteristic fragments. The resulting fragment ions are then separated by their mass-to-charge ratio (m/z), and the relative abundance of each ion is plotted to generate the mass spectrum. The fragmentation patterns in the electron impact mass spectra of various organic compounds have been well-documented. arkat-usa.org

The following table summarizes the key characteristics of ESI and EI for the analysis of this compound.

| Ionization Technique | Ionization Principle | Typical Ions Formed for MCPP | Fragmentation | Primary Application |

| Electrospray Ionization (ESI) | Soft ionization, formation of ions from solution | [M-H]⁻ (in negative mode) | Minimal in the source; induced by CID in MS/MS | LC-MS/MS for trace quantitative analysis in environmental and biological samples |

| Electron Impact (EI) | Hard ionization, bombardment with high-energy electrons | [M]⁺• and numerous fragment ions | Extensive and characteristic "fingerprint" | GC-MS for identification and quantification, often after derivatization to increase volatility |

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The successful analysis of this compound in environmental and biological samples is highly dependent on the efficiency of the sample preparation and extraction protocols. These steps are crucial for isolating the analyte from the complex sample matrix, concentrating it to detectable levels, and removing interfering substances. The choice of method is dictated by the nature of the sample (e.g., water, soil) and the subsequent analytical technique.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of MCPP from aqueous samples such as groundwater and surface water. nih.gov It offers several advantages over traditional liquid-liquid extraction, including higher recovery, lower solvent consumption, and the potential for automation.

The general procedure for SPE involves the following steps:

Sorbent Selection: A variety of sorbent materials are available, with the choice depending on the analyte's properties. For MCPP, reversed-phase sorbents like C18 (octadecyl-bonded silica) and polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are commonly used. scirp.orgweber.hu Molecularly imprinted polymers (MIPs) specifically designed for MCPP have also been developed to provide higher selectivity. nih.gov

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol to activate the sorbent, followed by water to equilibrate it with the sample matrix. scirp.orgweber.hu

Sample Loading: The aqueous sample, often acidified to a pH below the pKa of MCPP to ensure it is in its neutral form, is passed through the cartridge. The neutral MCPP molecules are retained on the nonpolar sorbent. weber.hu

Washing: The cartridge is washed with water or a weak organic solvent mixture to remove any co-adsorbed interfering compounds.

Elution: The retained MCPP is then eluted from the cartridge using a small volume of an organic solvent such as acetonitrile, methanol, or dichloromethane. scirp.orgweber.hu

The following table presents a summary of SPE protocols for MCPP from water samples found in the literature.

| Sorbent | Sample Matrix | Sample Pre-treatment | Elution Solvent(s) | Reported Recovery | Reference |

| C18 | Natural Waters | Filtration, Acidification | Dichloromethane followed by Methanol | ~92% | scirp.org |

| Oasis HLB | Water | - | Methanol followed by Dichloromethane | ~83% | scirp.org |

| Molecularly Imprinted Polymer (MIP) | Bottled and Groundwater | - | - | 70.5% (bottled), 65.1% (groundwater) | nih.gov |

| Enviro Clean® HL DVB | Water | Adjust pH to <1 with sulfuric acid | Acetonitrile | Not specified | weber.hu |

For soil samples, a preliminary extraction step is required to transfer the MCPP from the solid matrix into a liquid phase before it can be further purified by SPE. This often involves a solid-liquid extraction (SLE) with a suitable solvent mixture, such as a citrate (B86180) buffer and methanol, followed by filtration and dilution before loading onto the SPE cartridge. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional method for extracting organic compounds from aqueous samples. For MCPP, this typically involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

The efficiency of LLE is highly dependent on the pH of the aqueous phase. To extract the acidic MCPP, the sample is first acidified to suppress the ionization of the carboxylic acid group, making the molecule more soluble in the organic solvent. Common organic solvents used for the extraction of phenoxy acid herbicides include diethyl ether and chloroform.

A more recent advancement in LLE is the development of microextraction techniques, which significantly reduce the amount of solvent required. One such method applied to the extraction of MCPP from soil is supramolecular solvent-based microextraction (SUSME). nih.gov This procedure involves the use of a supramolecular solvent composed of dodecanoic acid aggregates to extract MCPP. The extract is then dried and redissolved in a buffer compatible with LC-MS/MS analysis. This method has shown high recoveries and low limits of detection for MCPP enantiomers in soil samples. nih.gov

The following table outlines key aspects of a supramolecular solvent-based microextraction method for MCPP in soil.

| Extraction Technique | Sample Matrix | Extraction Solvent | Key Steps | Reported Detection Limit | Reference |

| Supramolecular Solvent-based Microextraction (SUSME) | Soil | Supramolecular solvent of dodecanoic acid aggregates | Extraction with SUPRAS, drying of extract, redissolving in acetate buffer | 0.03 ng g⁻¹ | nih.gov |

Computational Chemistry and Structure Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. zamann-pharma.comcecam.org For herbicides like 2-(2-Chloro-5-methylphenoxy)propanoic acid, QSAR is used to build models that can predict herbicidal efficacy based on calculated molecular properties, known as descriptors. hufocw.orgnih.gov This approach streamlines the discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.govmdpi.org

Predictive QSAR models are developed by correlating variations in the structural properties of a group of related phenoxypropanoic acids with their observed herbicidal effects. zamann-pharma.comnih.gov These models are essentially mathematical equations that forecast the biological activity of new, unsynthesized molecules. The goal is to create a statistically robust model that can accurately predict the efficacy of a compound based solely on its chemical structure. mdpi.orgmdpi.com

The process involves several key steps:

Data Set Selection: A series of molecules structurally related to this compound with known biological activity values (e.g., IC50) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate an equation that links the descriptors to the biological activity. zamann-pharma.com

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. mdpi.org

These predictive models are crucial for virtual screening and the rational design of new herbicidal agents with potentially improved efficacy or different properties. nih.govdeeporigin.com

The core of any QSAR model is the selection of molecular descriptors that significantly influence biological activity. hufocw.orgspringernature.comnih.gov These descriptors quantify different aspects of a molecule's physicochemical properties. For phenoxypropanoic acid herbicides, key descriptors often fall into several categories that govern the molecule's ability to reach and interact with its target site.

Table 1: Key Molecular Descriptor Classes in QSAR Studies of Phenoxypropanoic Acids

| Descriptor Class | Description | Examples | Relevance to Activity |

| Electronic | Describes the distribution of electrons in the molecule, influencing its reactivity and ability to form polar interactions. hufocw.org | Partial atomic charges, Dipole moment, HOMO/LUMO energies. | Governs electrostatic interactions and hydrogen bonding with the target receptor. |

| Steric/Geometric | Relates to the three-dimensional shape and size of the molecule. hufocw.org | Molecular volume, Surface area, Shape indices. | Determines the physical fit of the molecule into the binding site of the target protein (shape complementarity). deeporigin.com |

| Hydrophobic | Quantifies the molecule's affinity for nonpolar environments versus polar environments like water. | LogP (octanol-water partition coefficient). hufocw.org | Influences the molecule's transport through the plant, its ability to cross cell membranes, and hydrophobic interactions within the receptor pocket. nih.gov |

| Topological | Numerical indices derived from the 2D representation (graph) of the molecule, encoding information about branching and connectivity. hufocw.org | Molecular connectivity indices, Wiener index. | Reflects the overall molecular architecture which can be correlated with activity. |

By analyzing the QSAR equation, researchers can identify which of these descriptors have the most significant positive or negative impact on the herbicidal efficacy of compounds like this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein receptor. nih.govresearchgate.net This method simulates the ligand-protein interaction and scores the different binding poses to estimate the strength of the interaction, known as binding affinity. nih.govnih.gov For this compound, docking studies provide insights into how it interacts with its target auxin receptors.

Docking simulations analyze the specific atomic interactions between this compound and the amino acid residues within the binding pocket of its target receptor. deeporigin.comrsc.org These interactions are primarily non-covalent and are crucial for the stable binding that leads to a biological response. nih.govnih.gov

Key interactions identified through these analyses include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The carboxylic acid group of this compound is a key site for such interactions.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the chloromethylphenyl ring) and hydrophobic amino acid residues in the receptor's binding pocket. nih.gov These are often a major driving force for binding.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups on the ligand and the protein.

Understanding this interaction "fingerprint" is essential for explaining the compound's mechanism of action at the molecular level. rsc.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function value. nih.govarxiv.org This score estimates the free energy of binding, with lower scores typically indicating a more favorable and stronger interaction. plos.orgfrontiersin.org The scoring function integrates the energetic contributions from the various non-covalent interactions, such as those listed above. nih.gov

Pose analysis involves examining the top-ranked binding orientations to determine the most likely conformation of the ligand within the receptor's active site. nih.gov This analysis helps to rationalize the structure-activity relationships observed experimentally. For instance, it can explain why the (R)-(+)-enantiomer of the compound possesses the majority of the herbicidal activity by showing that it achieves a more favorable set of interactions with the target protein than the (S)-(-)-enantiomer. nih.gov

Table 2: Components of a Typical Docking Score for Binding Affinity Prediction

| Score Component | Description | Contribution to Binding |

| Electrostatic Energy | Energy from the interaction of charged and polar groups. | Favorable for well-matched polar contacts. |

| Van der Waals Energy | Energy from short-range attractive and repulsive forces, related to shape complementarity. | Favorable when the ligand fits snugly in the pocket. |

| Hydrogen Bond Term | A specific energy term rewarding ideal hydrogen bond geometries. | Strong favorable contribution for each well-formed hydrogen bond. |

| Desolvation Energy | The energy cost of removing the ligand and the binding site from water before they interact. | Favorable for hydrophobic interactions that release ordered water molecules. |

| Torsional/Entropic Penalty | An energy penalty for the loss of conformational freedom of the ligand upon binding. | Unfavorable, but overcome by positive binding interactions. |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce motion and time, offering a more dynamic and realistic view of the ligand-receptor complex. nih.govrowan.edu MD simulations calculate the movements of every atom in the system over time, based on a physics-based force field. zib.de By simulating the this compound-receptor complex submerged in a simulated physiological environment (e.g., water and ions), researchers can assess the stability of the predicted binding pose. d-nb.infomdpi.com

Key insights from MD simulations include:

Binding Pose Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds to microseconds. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to see if it remains in its initial docked position. nih.gov

Protein Conformational Changes: These simulations can reveal subtle changes in the protein's shape upon ligand binding, which may be critical for its function or activation.

Role of Water Molecules: MD explicitly models the behavior of water molecules, which can play a crucial role in mediating interactions between the ligand and the protein.

Refined Binding Free Energy Calculations: Trajectories from MD simulations can be used in more advanced computational methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding free energy than docking scores alone. nih.gov

These simulations provide a powerful tool to validate docking results and gain a deeper understanding of the dynamic nature of the molecular recognition between this compound and its biological target. rowan.edumdpi.com

Conformational Analysis and Stereochemical Impact on Activity

The herbicidal efficacy of this compound, commonly known as mecoprop (B166265), is profoundly influenced by its three-dimensional structure and stereochemistry. michberk.comnih.gov As a chiral molecule, it exists as two stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. michberk.comsolubilityofthings.combiomedgrid.com These enantiomers are designated as (R)-(+)-mecoprop and (S)-(-)-mecoprop. michberk.comresearchgate.net

Computational conformational analysis reveals that while both enantiomers share identical physical and chemical properties in an achiral environment, their spatial arrangement dictates their interaction with chiral biological targets, such as enzymes and receptors in plants. nih.govankara.edu.tr The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer. michberk.comnih.gov The (S)-enantiomer is considered virtually inactive from a herbicidal standpoint. michberk.com This stereo-selectivity is a critical aspect of its mode of action, which involves mimicking the natural plant hormone auxin. nufarm.com The specific 3D conformation of the (R)-isomer allows it to bind effectively to auxin-binding proteins, initiating a cascade of events that leads to uncontrolled growth and ultimately, the death of susceptible plants. nufarm.com The (S)-isomer, due to its different spatial orientation, does not fit correctly into the active site of these proteins and thus fails to elicit a significant herbicidal response. michberk.combiomedgrid.com

Commercial formulations of mecoprop have historically been sold as a racemic mixture, containing equal amounts of both the active (R)- and inactive (S)-enantiomers. michberk.com However, the development of enantioselective synthesis methods has led to the production of enantiopure formulations containing only the active (R)-enantiomer, known as mecoprop-P (B95672). nih.gov This advancement offers the advantage of reducing the chemical load on the environment by eliminating the inactive isomer.

Quantitative Structure-Activity Relationship (QSAR) studies on phenoxy herbicides further underscore the importance of molecular structure. researchgate.netnih.govnih.gov These computational models correlate variations in chemical structure with changes in biological activity, helping to identify the key molecular features required for herbicidal efficacy. For mecoprop and related compounds, QSAR models confirm that the stereochemical configuration at the chiral center of the propanoic acid side chain is a dominant factor determining its potency. researchgate.netrutgers.edu

| Stereoisomer | Common Name | Herbicidal Activity |

| (R)-(+)-2-(2-Chloro-5-methylphenoxy)propanoic acid | Mecoprop-P | High |

| (S)-(-)-2-(2-Chloro-5-methylphenoxy)propanoic acid | Virtually Inactive | |

| Racemic Mixture (1:1 of R and S) | Mecoprop | Active (due to the presence of the R-enantiomer) |

Computational Tools for Metabolite Prediction and Degradation Pathway Elucidation

Understanding the environmental fate of this compound is crucial, and computational chemistry provides powerful tools for predicting its metabolites and elucidating potential degradation pathways. usda.gov These in silico methods are increasingly used to complement and guide experimental studies on herbicide dissipation in soil and water. researchgate.net

One of the key computational approaches is the use of metabolite prediction software. Programs such as Zeneth utilize extensive knowledge bases of chemical reactions and biotransformations to predict the likely metabolites of a parent compound under various environmental conditions. acs.org These systems can model reactions like oxidation, hydrolysis, and conjugation, which are common in the microbial degradation of herbicides. By inputting the structure of mecoprop, these tools can generate a ranked list of potential transformation products, which helps analytical chemists to identify unknown metabolites in environmental samples.

Furthermore, quantum chemistry methods, particularly Density Functional Theory (DFT), are employed to investigate the mechanisms of degradation at a molecular level. usda.gov DFT calculations can be used to model the breaking of chemical bonds and to determine the energy barriers for different reaction pathways. usda.gov This allows researchers to ascertain which degradation routes are more likely to occur under specific conditions, for instance, distinguishing between biotic and abiotic degradation processes. This fundamental understanding can be leveraged to predict the formation of specific degradation products, such as 4-chloro-2-methylphenol (B52076), a known metabolite of mecoprop. nih.gov

The integration of computational modeling with experimental data is key to building a comprehensive picture of mecoprop's degradation. usda.govresearchgate.net For example, bacteria capable of degrading mecoprop, such as certain species of Alcaligenes and Ralstonia, have been isolated from agricultural soils. nih.gov Genetic analyses have identified specific genes, such as tfd-like genes, that are likely involved in the degradation pathway. nih.gov This biological information can be used to inform and validate computational models of microbial degradation. As synthetic biology tools advance, engineered microorganisms with optimized degradation pathways for specific pesticides are being developed, a process that relies heavily on a detailed, computationally-derived understanding of the degradation steps. nih.gov

| Computational Tool/Method | Application in Mecoprop Research |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular structure with herbicidal activity; highlights the importance of stereochemistry. researchgate.netnih.gov |

| Density Functional Theory (DFT) | Simulates bond-breaking mechanisms and calculates reaction energetics to predict dominant degradation pathways. usda.gov |

| Metabolite Prediction Software (e.g., Zeneth) | Predicts potential metabolites and transformation products based on known chemical and biological reactions. acs.org |

| Molecular Docking | Simulates the binding of mecoprop enantiomers to target proteins (e.g., auxin receptors) to explain stereoselectivity. |

Ecological Interactions and Environmental Impact Research

Interactions with Non-Target Microbial Communities

The introduction of 2-(2-Chloro-5-methylphenoxy)propanoic acid, commonly known as mecoprop (B166265), into the soil environment can lead to significant interactions with native microbial populations. mdpi.com These microorganisms are crucial for maintaining soil health and function, and their response to this herbicide is a key aspect of its environmental impact.

Research indicates that the application of herbicides can alter the structure and function of soil microbial communities. mdpi.com The presence of organic residues from agricultural practices may influence the adsorption-desorption processes of pesticides in soils, thereby affecting their bioavailability and interaction with microorganisms. mdpi.com Studies have shown that herbicide application can have a notable impact on specific microbial groups, particularly Actinobacteria and fungi, highlighting their sensitivity to such chemical compounds. mdpi.com

The soil microbial community's ability to degrade mecoprop is a critical function influencing its persistence. Biodegradation is recognized as the primary mechanism for the dissipation of phenoxy acid herbicides in soils. researchgate.net This degradation is often linked to the presence and proliferation of specific catabolic genes, such as the tfdA gene, which encodes for an enzyme that catalyzes the initial step in the degradation pathway. researchgate.netnih.gov The abundance of tfdA genes in soil has been shown to correlate with the degradation potential of mecoprop. researchgate.net

Some microbial communities exhibit synergistic action in degrading mecoprop. A community comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus was found to be capable of using mecoprop as a sole carbon and energy source, although none of the individual pure cultures could do so initially. nih.gov This suggests that complex interactions within the microbial food web are necessary for the complete breakdown of the compound. Similarly, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was also shown to degrade the herbicide. researchgate.net The degradation of mecoprop is enantioselective, with studies showing that microbial communities often preferentially degrade the herbicidally active (R)-(+)-isomer. researchgate.netresearchgate.net

The rate of mecoprop biodegradation is significantly influenced by soil depth. The half-life of mecoprop-p (B95672) has been observed to be approximately 12 days in soil from less than 30 cm depth, increasing to over 84 days at a depth of 70–80 cm. researchgate.net This decrease in degradation with depth is attributed to a reduction in microbial activity in the subsoil. geoscienceworld.org

| Microbial Genus | Role in Degradation | Reference |

|---|---|---|

| Pseudomonas | Part of a synergistic community that degrades mecoprop. | nih.gov |

| Alcaligenes | Part of a synergistic community that degrades mecoprop. | nih.gov |

| Flavobacterium | Part of a synergistic community that degrades mecoprop. | nih.gov |

| Acinetobacter | Part of a synergistic community that degrades mecoprop. | nih.gov |

| Burkholderia | Implicated in mecoprop degradation. | nih.gov |

| Sphingomonas | Able to utilize both enantiomers of mecoprop as a sole carbon and energy source. | researchgate.net |

The application of herbicides can influence essential biogeochemical cycles mediated by soil microorganisms. The mineralization of organic matter, a key process for nutrient release, including nitrogen, can be affected. frontiersin.org Laboratory studies on the mineralization of mecoprop have shown that the process is dependent on the herbicide's concentration. nih.govgeus.dk

A shift from non-growth to growth-linked mineralization kinetics has been observed in aquifer sediments with mecoprop concentrations greater than 10.0 µg kg⁻¹. nih.govgeus.dk In soil, this shift occurs at higher herbicide concentrations, which may be related to lower bioavailability and higher sorption to soil particles. nih.govgeus.dk The addition of inorganic nutrients has been found to significantly stimulate the mineralization rate of higher concentrations of mecoprop, while generally having no stimulatory effect at the lowest concentrations. nih.govgeus.dk This suggests that nutrient availability can be a controlling factor in the biodegradation of this herbicide in contaminated environments. While mecoprop addition did not generally affect the total bacterial density, high concentrations (10,000 µg kg⁻¹) did stimulate the growth of specific degrader populations. nih.govgeus.dk

Uptake and Translocation in Non-Target Plant Species

Mecoprop, being a systemic herbicide, is designed to be absorbed by plants and moved to its site of action. orst.edu However, these processes can also occur in non-target plant species, leading to unintended phytotoxicity. The efficiency of uptake and translocation is influenced by the plant's physiology and the chemical's properties. researchgate.net